2,2,2-Trifluoroethyl methacrylate

Catalog No.
S566472
CAS No.
352-87-4
M.F
C6H7F3O2
M. Wt
168.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethyl methacrylate

CAS Number

352-87-4

Product Name

2,2,2-Trifluoroethyl methacrylate

IUPAC Name

2,2,2-trifluoroethyl 2-methylprop-2-enoate

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

InChI

InChI=1S/C6H7F3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3

InChI Key

QTKPMCIBUROOGY-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(F)(F)F

Synonyms

2,2,2-trifluoroethyl methacrylate, TFEMA

Canonical SMILES

CC(=C)C(=O)OCC(F)(F)F
  • Fluorine incorporation: The presence of three fluorine atoms in its structure introduces several desirable features, such as improved hydrophobicity, increased chemical resistance, and enhanced thermal stability [].
  • Monomer for polymerization: TFEMA readily undergoes polymerization, allowing its incorporation into various polymeric materials with tailored properties [].

Polymer Synthesis and Modification:

  • Dielectric materials: TFEMA co-polymerization with cyano compounds has been explored for developing materials with improved dielectric properties, crucial for electronic applications [].
  • Protective coatings: Studies investigate the photochemical stability of TFEMA-based coatings, offering insights into their durability for various applications.
  • Surface modification: TFEMA incorporation into polymer coatings can alter their surface properties, such as wettability and adhesion, which is valuable for tailoring material interactions.

Biomedical Applications:

  • Dental materials: Research explores the effects of TFEMA on the properties of denture reline resins, aiming to improve their strength, wear resistance, and biocompatibility [].

2,2,2-Trifluoroethyl methacrylate is a semifluorinated monomer characterized by its molecular formula C6H7F3O2C_6H_7F_3O_2 and a molecular weight of approximately 168.11 g/mol. This compound appears as a clear, colorless liquid and is known for its unique chemical properties, including high chemical inertness, good wear resistance, and low dielectric constant. It is often utilized in the development of polymers and coatings due to its excellent weather resistance and low refractive index .

TFEMA is classified as a dangerous substance due to several factors []:

  • Highly Flammable (H225): Its vapors can readily ignite.
  • Acute Toxicity (Oral) (H301): Ingestion can be toxic.
  • Skin and Eye Irritant: Contact with skin or eyes can cause irritation.

Appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators should be worn when handling TFEMA [].

The primary reaction involving 2,2,2-trifluoroethyl methacrylate is its polymerization to form poly(2,2,2-trifluoroethyl methacrylate). This polymerization can occur through free radical mechanisms initiated by heat or chemical initiators. The compound can also participate in various substitution reactions due to the presence of the methacrylate group, allowing it to react with other functional groups in the presence of catalysts .

While specific biological activity data for 2,2,2-trifluoroethyl methacrylate is limited, it is classified as an irritant and has been noted for acute toxicity. Handling precautions are necessary due to its flammability and potential health hazards upon exposure. The compound's interactions with biological systems are not extensively documented, suggesting further research may be required to fully understand its biological implications .

The synthesis of 2,2,2-trifluoroethyl methacrylate typically involves the reaction between methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine as a catalyst. This method allows for the formation of the desired ester with controlled conditions to minimize by-products. Other synthetic routes may include variations in reaction conditions or alternative starting materials, but the primary method remains widely used due to its efficiency .

The applications of 2,2,2-trifluoroethyl methacrylate are diverse:

  • Coatings: It is primarily used in acrylic protective coatings that enhance weather resistance and durability.
  • Optical Materials: The compound serves as a charge regulator for cladding and core materials in optical fibers.
  • Contact Lenses: Its properties make it suitable for use in the manufacturing of contact lenses.
  • Electronics: It is employed in toner formulations and as carrier particles in various electronic applications .

Several compounds share structural similarities with 2,2,2-trifluoroethyl methacrylate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Ethyl methacrylateC5H8O2Commonly used in polymerization processes
Trifluoromethyl methacrylateC6H7F3O2Similar fluorinated properties
2-Hydroxyethyl methacrylateC5H10O3Used in hydrophilic polymer applications
Methyl methacrylateC5H8O2Widely used in acrylics and polymers

Uniqueness: 2,2,2-Trifluoroethyl methacrylate stands out due to its trifluoromethyl group which imparts unique properties such as low dielectric constant and enhanced chemical resistance compared to non-fluorinated analogs. This makes it particularly valuable in specialized applications like optical materials and protective coatings .

XLogP3

2.7

LogP

1.56 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (94.68%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (51.06%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (92.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

352-87-4
54802-79-8

Wikipedia

2,2,2-Trifluoroethyl methacrylate

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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